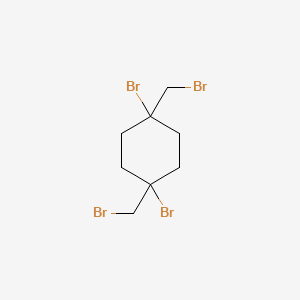
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane is a useful research compound. Its molecular formula is C8H12Br4 and its molecular weight is 427.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols, resulting in the formation of corresponding substituted products.
Reduction Reactions: It can be reduced to form less brominated derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Major Products
Scientific Research Applications
1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds[][1].
Polymer Chemistry: This compound can act as a cross-linking agent in the production of certain polymers[][1].
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-1,4-bis(bromomethyl)cyclohexane primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups are highly reactive towards nucleophiles, allowing the compound to form various substituted products. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromomethyl groups more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromocyclohexane: This compound is similar in structure but lacks the additional bromomethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)butene: Another similar compound with additional bromomethyl groups on a different carbon backbone.
Properties
CAS No. |
62947-52-8 |
|---|---|
Molecular Formula |
C8H12Br4 |
Molecular Weight |
427.80 g/mol |
IUPAC Name |
1,4-dibromo-1,4-bis(bromomethyl)cyclohexane |
InChI |
InChI=1S/C8H12Br4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h1-6H2 |
InChI Key |
SXWUOAHTIOFQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CBr)Br)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
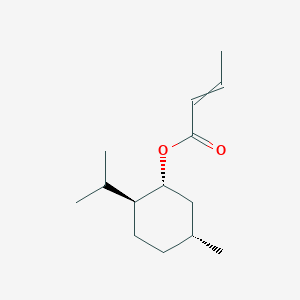
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
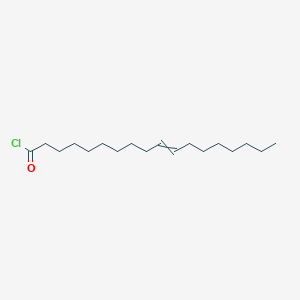

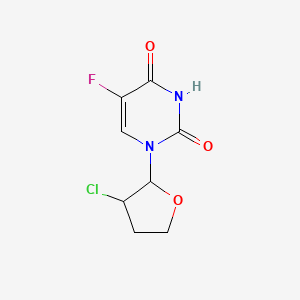
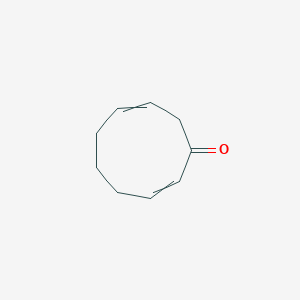
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
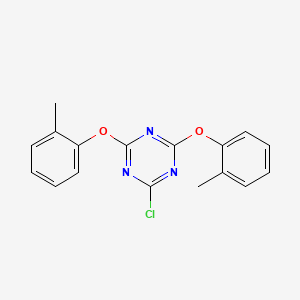

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
